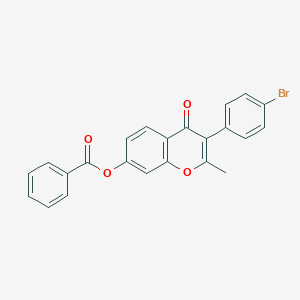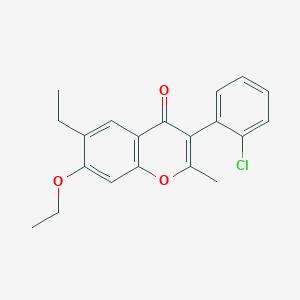
3-(3,4-dimetoxi-fenil)-2-metil-4-oxo-4H-croman-7-il tiofeno-2-carboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core, substituted with a 3,4-dimethoxyphenyl group and a thiophenecarboxylate moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as light absorption or emission.
Mecanismo De Acción
Target of Action
Thiophene derivatives have been studied for theirantimicrobial, antioxidant, anticorrosion, and anticancer activities . They have shown potent activity against various microbial species, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .
Mode of Action
Thiophene derivatives are known to interact with their targets, leading to changes that result in their antimicrobial, antioxidant, anticorrosion, and anticancer effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological pathways related to their antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Result of Action
Thiophene derivatives have demonstrated various biological effects, including antimicrobial, antioxidant, anticorrosion, and anticancer activities . For instance, certain thiophene derivatives have shown effective cytotoxic activity against human lung cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the use of a Friedel-Crafts acylation reaction to introduce the 3,4-dimethoxyphenyl group onto the chromenone core.
Attachment of the Thiophenecarboxylate Moiety: The final step involves the esterification of the chromenone derivative with thiophenecarboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate
- 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propionate
Uniqueness
The uniqueness of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate lies in its combination of a chromenone core with a thiophenecarboxylate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6S/c1-13-21(14-6-9-17(26-2)19(11-14)27-3)22(24)16-8-7-15(12-18(16)28-13)29-23(25)20-5-4-10-30-20/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIFOUBTDSMBEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 7-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate](/img/structure/B383584.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B383585.png)
![3-(4-bromophenyl)-7-[(2,4-dichlorobenzyl)oxy]-2-methyl-4H-chromen-4-one](/img/structure/B383587.png)
![ethyl 7-[(2,6-dichlorobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate](/img/structure/B383588.png)
![7-[(2,4-Dichlorophenyl)methoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one](/img/structure/B383589.png)

![[3-(1,3-Benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate](/img/structure/B383592.png)
![7-[(2,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4H-chromen-4-one](/img/structure/B383594.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-propyl-4H-chromen-4-one](/img/structure/B383595.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(2-fluorobenzyl)oxy]-2-methyl-6-propyl-4H-chromen-4-one](/img/structure/B383596.png)
![ethyl 7-[(2-fluorobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate](/img/structure/B383597.png)


![Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B383601.png)
